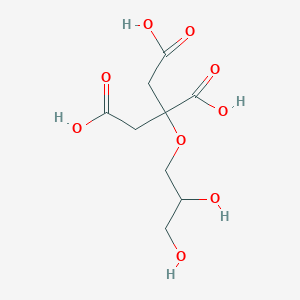
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is characterized by the presence of three carboxyl groups and a dihydroxypropoxy group attached to a propane backbone. It is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle .
准备方法
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid can be synthesized through a multi-step process starting from fumaric acid. The synthesis involves the following steps :
Hydroxylation: Fumaric acid is hydroxylated to form malic acid.
Esterification: Malic acid is esterified with glycerol to form the dihydroxypropoxy derivative.
Carboxylation: The esterified product is then carboxylated to introduce the additional carboxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic hydroxylation: Using catalysts to enhance the hydroxylation step.
Continuous esterification: Employing continuous flow reactors for the esterification process.
Controlled carboxylation: Utilizing controlled temperature and pressure conditions for the carboxylation step.
化学反应分析
Types of Reactions
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride for halogenation and ammonia for amination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in inhibiting aconitase and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
作用机制
The compound exerts its effects by inhibiting the enzyme aconitase, which is a key enzyme in the Krebs cycle. By binding to the active site of aconitase, 2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid prevents the conversion of citric acid to isocitric acid, thereby disrupting the Krebs cycle and affecting cellular energy production .
相似化合物的比较
Similar Compounds
Citric acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic acid:
prop-1-ene-1,2,3-tricarboxylic acidUniqueness
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is unique due to the presence of the dihydroxypropoxy group, which imparts distinct chemical properties and biological activities compared to other tricarboxylic acids. Its ability to inhibit aconitase and interfere with the Krebs cycle sets it apart from other similar compounds .
属性
分子式 |
C9H14O9 |
|---|---|
分子量 |
266.20 g/mol |
IUPAC 名称 |
2-(2,3-dihydroxypropoxy)propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O9/c10-3-5(11)4-18-9(8(16)17,1-6(12)13)2-7(14)15/h5,10-11H,1-4H2,(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
QHGNHOBXVYYHEK-UHFFFAOYSA-N |
规范 SMILES |
C(C(COC(CC(=O)O)(CC(=O)O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
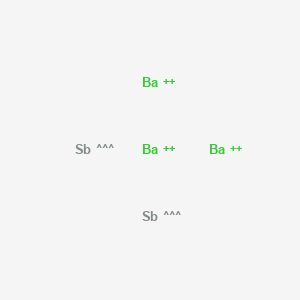
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
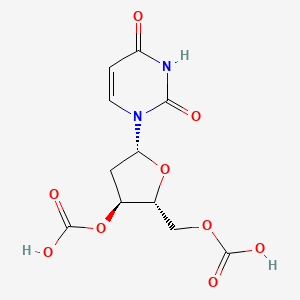
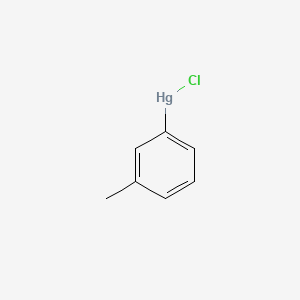

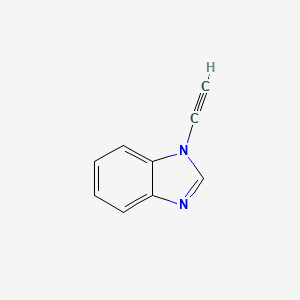
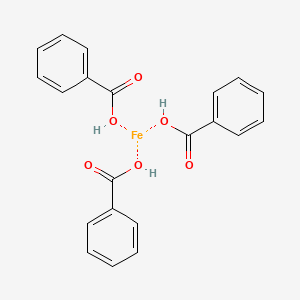
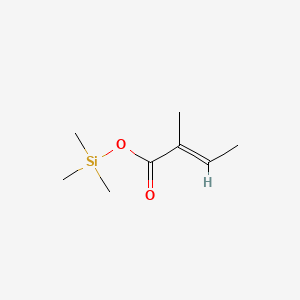
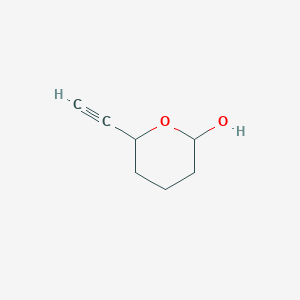
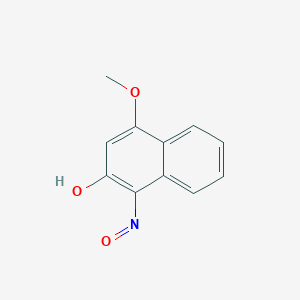
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
